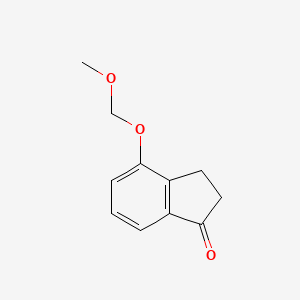
2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one
描述
2,3-Dihydro-4-(methoxymethoxy)-1H-inden-1-one, commonly known as Indanone, is a chemical compound that has been studied for its various applications in science and research. It is an organic compound belonging to the class of compounds called "indanones". Indanone is composed of two carbon atoms, two hydrogen atoms, four oxygen atoms, and one nitrogen atom. It is a colorless liquid at room temperature and has a boiling point of approximately 250°C. Indanone has a variety of uses in scientific research, including its use as a catalyst, a reagent, and a synthetic intermediate.
科学研究应用
Indanone has a variety of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a synthetic intermediate in the production of pharmaceuticals. Indanone has also been used as a model compound in the study of organic reactions. In addition, it has been used in the synthesis of a variety of materials, including polymers, dyes, and pigments.
作用机制
The exact mechanism of action of Indanone is not yet fully understood. However, it is believed to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows Indanone to act as a catalyst in the formation of new bonds between molecules. In addition, Indanone can also act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Indanone are not yet fully understood. However, it has been shown to interact with certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other organic compounds. In addition, Indanone has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids.
实验室实验的优点和局限性
Indanone has several advantages when used in lab experiments. It is relatively inexpensive, easy to obtain, and can be stored for extended periods of time. In addition, it is relatively non-toxic and has a low boiling point, making it ideal for use in organic synthesis. However, Indanone is also relatively unstable and can be easily oxidized, making it unsuitable for use in certain experiments.
未来方向
The potential future directions of Indanone research are numerous. It could be used to develop new catalysts and reagents for organic synthesis, as well as new synthetic intermediates for the production of pharmaceuticals. In addition, Indanone could be used to study the mechanism of action of other compounds, as well as to investigate the biochemical and physiological effects of other compounds. Finally, Indanone could be used to develop new materials, such as polymers, dyes, and pigments.
属性
IUPAC Name |
4-(methoxymethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-7-14-11-4-2-3-8-9(11)5-6-10(8)12/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCXTZYUCTZASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC2=C1CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




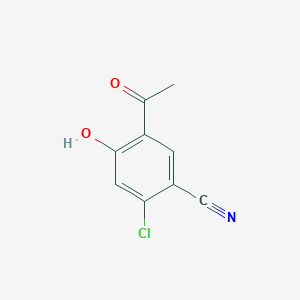
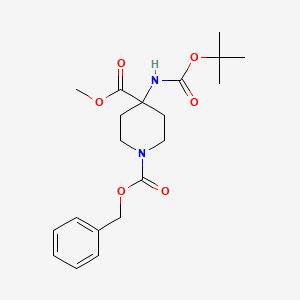
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)
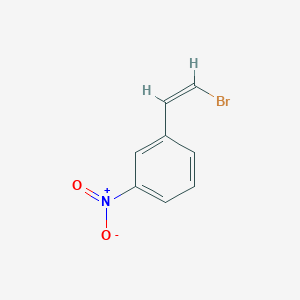
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)


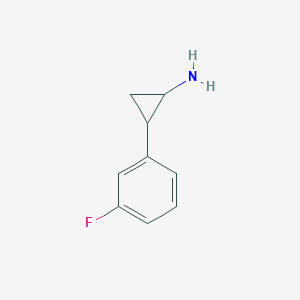


![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)
![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)